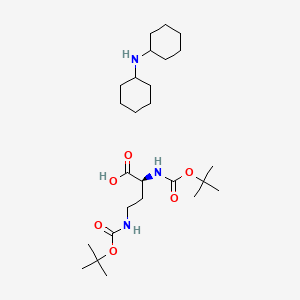

Boc-Dab(Boc)-OH.DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Dab(Boc)-OH.DCHA is a chemical compound with the empirical formula C9H18N2O4 . It is also known as (S)-4-Amino-2-(tert-butoxycarbonylamino)butanoic acid or Nalpha-Boc-L-2,4-diaminobutyric acid . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Boc-Dab(Boc)-OH.DCHA involves the conversion of Boc-protected diaminobutyric acid (Boc-Dab) in one step to Boc-protected AHA by treatment with triflic azide . This process is part of a synthetic route to AHA based on the copper-catalyzed conversion of amines to azides .Molecular Structure Analysis

The molecular structure of Boc-Dab(Boc)-OH.DCHA is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HC(O)=O . The molecular weight of the compound is 218.25 . Physical And Chemical Properties Analysis

Boc-Dab(Boc)-OH.DCHA is a solid compound . It has an optical activity of [α]/D +7.5±1°, c = 1 in methanol: water (1:1) .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Applications : Boc-Dab(Boc)-OH is utilized in the synthesis of various peptides. For example, it was used in the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent, resulting in an efficient synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This compound was instrumental in the solution-phase synthesis of peptides like Polymyxin B heptapeptide, which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).

Enhancing Antibacterial Activity : Boc-Dab(Boc)-OH is also used in the synthesis of antibiotic analogs. For example, an analog of the antibiotic polymyxin M was synthesized using Boc-Dab(Boc)-OH, which demonstrated significant antibacterial activity against organisms like Bacillus subtilis and Staphylococcus aureus (Salem, 1980).

Synthesis of Biologically Active Compounds : In another study, Boc-Dab(Boc)-OH was used in the synthesis of new esters of betulin, which displayed enhanced antitumor activity compared to their non-modified precursors. These compounds were specifically effective against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

Applications in Opioid Activity Research : N‐(ureidoethyl)amides of cyclic enkephalin analogs were synthesized using Boc-Dab(Boc)-OH. These compounds exhibited diverse opioid activities, depending on the size of the ring, indicating potential applications in opioid activity research (Ciszewska et al., 2009).

Use in Efficient Synthetic Procedures : Boc-Dab(Boc)-OH plays a role in efficient and practical synthetic procedures. For example, a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate, where Boc-Dab(Boc)-OH is used, provides a general access to a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTQRELDRNOEDA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dab(Boc)-OH.DCHA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)